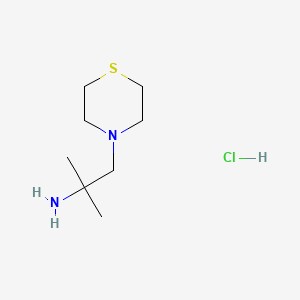
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a thiomorpholine ring and a methyl group attached to the amine.
Méthodes De Préparation
The synthesis of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves several steps. One common method includes the reaction of thiomorpholine with a methylating agent under controlled conditions to introduce the methyl group. The resulting intermediate is then reacted with an amine to form the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Des Réactions Chimiques
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine ring is replaced by other functional groups.
Applications De Recherche Scientifique
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling .
Comparaison Avec Des Composés Similaires
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride can be compared with other similar compounds such as:
2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the methyl group.
Thiomorpholine derivatives: These compounds share the thiomorpholine ring but have different substituents, leading to varied chemical and biological properties.
Propriétés
Formule moléculaire |
C8H19ClN2S |
|---|---|
Poids moléculaire |
210.77 g/mol |
Nom IUPAC |
2-methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2S.ClH/c1-8(2,9)7-10-3-5-11-6-4-10;/h3-7,9H2,1-2H3;1H |
Clé InChI |
ZECSFTHSWSJASD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCSCC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


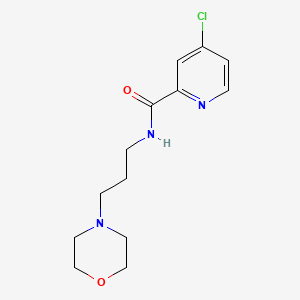

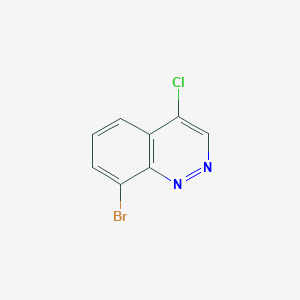
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
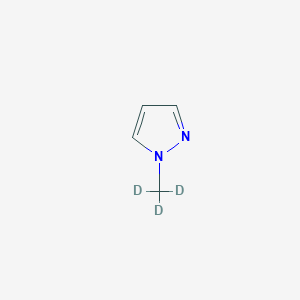

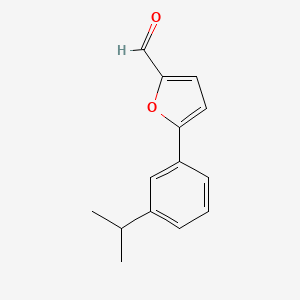
![4,4-Difluoro-1-oxaspiro[4.5]decan-8-one](/img/structure/B13891739.png)
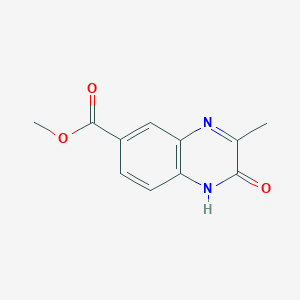

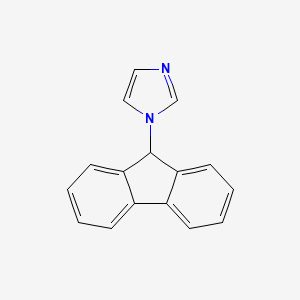

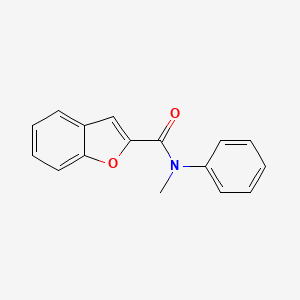
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
